molecular formula C17H20ClN3 B1287035 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline CAS No. 55403-32-2

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline

Cat. No. B1287035
CAS RN: 55403-32-2
M. Wt: 301.8 g/mol
InChI Key: GASJCBVHHUXXCQ-UHFFFAOYSA-N
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Description

“4-(4-Benzylpiperazin-1-yl)-3-chloroaniline” is a compound that likely contains a benzylpiperazine group. Benzylpiperazine derivatives are known to have various pharmacological properties . They are often used in medicinal chemistry due to their wide range of pharmacological profiles, including antibacterial, antitumor, antifungal, and anti-inflammatory activities .


Synthesis Analysis

While the specific synthesis process for “4-(4-Benzylpiperazin-1-yl)-3-chloroaniline” is not available, benzylpiperazine derivatives are generally synthesized through various methods. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and tested for its antimicrobial properties . It exhibits significant antibacterial and antifungal activity , comparable to standard treatments . This suggests its potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Molecular Docking Studies

Molecular docking studies have been conducted with the crystal structure of oxidoreductase proteins . The compound’s analogs show a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency . This indicates its usefulness in drug design and discovery, particularly in targeting oxidoreductase enzymes.

Anticancer Research

Coumarins, which are structurally related to this compound, have shown anticancer properties. While direct evidence for 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is not provided, its structural similarity to coumarins suggests potential applications in anticancer research, especially considering the bioactivity improvements seen with piperazine moieties .

Anti-HIV Potential

Again, drawing from the bioactivity of coumarins, there have been reports of anti-HIV activity. The inclusion of a piperazine moiety, as seen in this compound, could lead to unexpected improvements in bioactivity, suggesting a possible role in anti-HIV drug development .

Anticoagulant Properties

Coumarin derivatives have been used as anticoagulants. The structural motifs present in 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline could be explored for their anticoagulant properties, potentially leading to new treatments for blood clotting disorders .

Antioxidant and Anti-inflammatory Activities

The compound’s structural relation to coumarins, which have demonstrated antioxidant and anti-inflammatory activities, points to the possibility of it being used in the development of treatments for oxidative stress-related diseases and inflammation .

Drug Discovery and Development

The compound’s ability to be modified and its significant bioactivity make it a valuable candidate in drug discovery and development. Its structural flexibility allows for the creation of numerous derivatives, which can be screened for various therapeutic activities .

Synthesis of Novel Compounds

The reductive amination process used to synthesize this compound opens the door to creating a wide range of novel compounds. These new compounds can be tested for a variety of bioactivities, expanding the scope of pharmaceutical research .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . These compounds have been shown to interact with the crystal structure of oxidoreductase proteins , which play a crucial role in various biological processes, including cellular respiration and the breakdown of harmful substances.

Mode of Action

For instance, similar compounds have been found to inhibit oxidoreductase proteins , which could disrupt the normal functioning of these proteins and lead to the death of the microorganisms.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their death .

Result of Action

Based on the reported antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacteria and fungi by disrupting essential biochemical processes.

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASJCBVHHUXXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209050
Record name 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline

CAS RN

55403-32-2
Record name 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55403-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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